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Compound of Interest

Compound Name: Sacubitrilat

Cat. No.: B1680482 Get Quote

This technical guide provides a comprehensive overview of the synthetic pathways for

Sacubitrilat ((2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(3-carboxypropanamido)-2-methylpentanoic

acid), the active metabolite of the heart failure medication Sacubitril. The synthesis of

Sacubitrilat is intrinsically linked to the synthesis of its prodrug, Sacubitril, as the final step is a

hydrolysis of the ethyl ester. This guide details the key intermediates and reaction steps

involved in the industrial-scale synthesis of Sacubitril, culminating in the formation of

Sacubitrilat.

Overview of the Synthetic Strategy
The most common and industrially viable approach to obtaining Sacubitrilat is through the

synthesis of its ethyl ester prodrug, Sacubitril. The core strategy involves the stereoselective

construction of two chiral centers. Several routes have been developed, often starting from

chiral pool materials or employing asymmetric synthesis techniques to install the desired

stereochemistry. A convergent synthesis approach is frequently utilized, where key fragments

are synthesized separately and then coupled. The final step in the synthesis of Sacubitrilat is
the hydrolysis of the ethyl ester of Sacubitril.

Key Synthetic Intermediates
The synthesis of Sacubitril, and by extension Sacubitrilat, involves several key intermediates.

The structures of these intermediates are crucial for understanding the overall synthetic

pathway.
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(S)-Epichlorohydrin: A common chiral building block used to introduce the first stereocenter.

4-Bromo-1,1'-biphenyl: The starting material for the biphenyl moiety of the molecule.

(R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid: A key

advanced intermediate containing the biphenyl group and one of the chiral centers.

(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: The

intermediate obtained after the stereoselective reduction of the α,β-unsaturated ester.

(2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride: The

deprotected amine, ready for coupling with succinic anhydride.

Sacubitril (ethyl ester): The immediate precursor to Sacubitrilat.

Sacubitrilat Synthesis Pathway
The following diagram illustrates a common synthetic pathway to Sacubitril, which is then

hydrolyzed to yield Sacubitrilat.

4-Bromo-1,1'-biphenyl

(R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol

1. Grignard Formation
2. Cu(I) catalyzed opening

(S)-Epichlorohydrin

N-Boc-(R)-1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-amine

1. Mitsunobu Reaction (Succinimide)
2. Hydrolysis

3. Boc Protection (R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid

1. Oxidation (TEMPO/NaOCl)
2. Wittig Reaction

3. Hydrolysis (LiOH) (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid

Asymmetric Hydrogenation
(Ru-catalyst) (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester

(Sacubitril Precursor)

1. Esterification (EtOH, SOCl2)
2. Boc Deprotection Sacubitril

Succinylation
(Succinic anhydride) SacubitrilatHydrolysis (NaOH)

Click to download full resolution via product page

Diagram 1: Synthesis Pathway of Sacubitrilat

Quantitative Data Summary
The following tables summarize the quantitative data for the key reaction steps in the synthesis

of Sacubitril and its subsequent hydrolysis to Sacubitrilat.

Table 1: Synthesis of Sacubitril Intermediates

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1680482?utm_src=pdf-body
https://www.benchchem.com/product/b1680482?utm_src=pdf-body
https://www.benchchem.com/product/b1680482?utm_src=pdf-body
https://www.benchchem.com/product/b1680482?utm_src=pdf-body-img
https://www.benchchem.com/product/b1680482?utm_src=pdf-body
https://www.benchchem.com/product/b1680482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step
Starting
Material(s
)

Product

Reagents
and
Condition
s

Yield (%)
Purity/ee
(%)

Referenc
e

1

4-Bromo-

1,1'-

biphenyl,

(S)-

Epichloroh

ydrin

(R)-1-

([1,1'-

biphenyl]-4

-yl)-3-

chloroprop

an-2-ol

1. Mg,

THF; 2.

CuI, THF,

-20 °C

92 99 ee [1]

2

(R)-1-

([1,1'-

biphenyl]-4

-yl)-3-

chloroprop

an-2-ol

N-Boc-

(R)-1-

([1,1'-

biphenyl]-4

-yl)-3-

hydroxypro

pan-2-

amine

1.

Succinimid

e, PPh3,

DIAD; 2.

HCl (aq); 3.

(Boc)2O,

Et3N

>99 ee >99 ee [1]

3

N-Boc-

(R)-1-

([1,1'-

biphenyl]-4

-yl)-3-

hydroxypro

pan-2-

amine

(R)-5-

([1,1'-

biphenyl]-4

-yl)-4-((tert-

butoxycarb

onyl)amino

)-2-

methylpent

-2-enoic

acid

1. TEMPO,

NaOCl; 2.

Ph3P=C(C

H3)COOEt;

3. LiOH

75 (over 3

steps)
- [1]

4 (R)-5-

([1,1'-

biphenyl]-4

-yl)-4-((tert-

butoxycarb

onyl)amino

)-2-

(2R,4S)-5-

([1,1'-

biphenyl]-4

-yl)-4-((tert-

butoxycarb

onyl)amino

)-2-

H2 (40

bar), [Ru(p-

cymene)I2]

2,

Mandypho

s SL-

- 99:1 dr [1]
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methylpent

-2-enoic

acid

methylpent

anoic acid

M004-1,

EtOH

5

(2R,4S)-5-

([1,1'-

biphenyl]-4

-yl)-4-((tert-

butoxycarb

onyl)amino

)-2-

methylpent

anoic acid

(2R,4S)-5-

(4-

biphenylyl)-

4-amino-2-

methylpent

anoic acid

ethyl ester

1. SOCl2,

EtOH; 2.

Acidic

workup

- - [1]

6

(2R,4S)-5-

(4-

biphenylyl)-

4-amino-2-

methylpent

anoic acid

ethyl ester

Sacubitril

Succinic

anhydride,

Pyridine

- - [1]

Table 2: Final Hydrolysis to Sacubitrilat

Step
Starting
Material

Product
Reagents
and
Conditions

Yield (%) Reference

7 Sacubitril Sacubitrilat

1N NaOH,

Ethanol:THF

(1:1), rt, 17h

- [2]

Detailed Experimental Protocols
Synthesis of (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-
2-ol[1]
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To a solution of the Grignard reagent prepared from 4-bromo-1,1'-biphenyl and magnesium in

THF, is added a catalytic amount of copper(I) iodide at -20 °C. (S)-Epichlorohydrin is then

added dropwise, and the reaction mixture is stirred until completion. The reaction is quenched

with saturated aqueous ammonium chloride solution, and the product is extracted with ethyl

acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure. The crude product is purified by column

chromatography to afford (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol.

Synthesis of N-Boc-(R)-1-([1,1'-biphenyl]-4-yl)-3-
hydroxypropan-2-amine[1]
A solution of (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, succinimide, and

triphenylphosphine in THF is cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD) is added

dropwise, and the mixture is stirred at room temperature overnight. The solvent is removed

under reduced pressure, and the residue is treated with aqueous HCl and heated to reflux.

After cooling, the resulting amino alcohol hydrochloride is neutralized with a base and then

treated with di-tert-butyl dicarbonate and triethylamine in dichloromethane to afford the Boc-

protected amino alcohol.

Synthesis of (R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-
butoxycarbonyl)amino)-2-methylpent-2-enoic acid[1]
To a solution of N-Boc-(R)-1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-amine in a biphasic

mixture of dichloromethane and water is added TEMPO and potassium bromide. An aqueous

solution of sodium hypochlorite is added dropwise at 0 °C. After completion of the oxidation, the

organic layer is separated, and the aqueous layer is extracted with dichloromethane. The

combined organic layers are dried and concentrated to give the crude aldehyde. The aldehyde

is then subjected to a Wittig reaction with (carbethoxyethylidene)triphenylphosphorane in a

suitable solvent like THF. The resulting α,β-unsaturated ester is hydrolyzed with lithium

hydroxide in a mixture of ethanol and water to yield the title compound.

Synthesis of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-
butoxycarbonyl)amino)-2-methylpentanoic acid[1]
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(R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid is

dissolved in ethanol in a high-pressure reactor. A solution of the chiral ruthenium catalyst, such

as [Ru(p-cymene)I2]2 with a chiral phosphine ligand (e.g., Mandyphos SL-M004-1), is added.

The reactor is pressurized with hydrogen gas (40 bar) and heated. After the reaction is

complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to give

the desired product with high diastereoselectivity.

Synthesis of (2R,4S)-5-(4-biphenylyl)-4-amino-2-
methylpentanoic acid ethyl ester[1]
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid is

dissolved in ethanol and cooled to 0 °C. Thionyl chloride is added dropwise, and the reaction

mixture is stirred at room temperature. The reaction leads to both the esterification of the

carboxylic acid and the removal of the Boc protecting group. The solvent is evaporated to give

the hydrochloride salt of the amino ester.

Synthesis of Sacubitril[1]
To a solution of (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester in a

suitable solvent such as dichloromethane, is added succinic anhydride and a base like

pyridine. The reaction mixture is stirred at room temperature until the starting material is

consumed. The mixture is then washed with aqueous acid and brine, dried over anhydrous

sodium sulfate, and the solvent is evaporated to yield Sacubitril.

Synthesis of Sacubitrilat (Hydrolysis of Sacubitril)[2]
Sacubitril is dissolved in a 1:1 mixture of ethanol and tetrahydrofuran. To this solution, 1N

aqueous sodium hydroxide is added, and the mixture is stirred at room temperature for 17

hours. The reaction mixture is then concentrated under reduced pressure. The residue is

dissolved in water and washed with diethyl ether. The aqueous layer is acidified with 1N

hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are dried

over anhydrous magnesium sulfate, filtered, and concentrated to give Sacubitrilat.

Logical Relationships and Experimental Workflows
The following diagram illustrates the logical workflow from starting materials to the final active

pharmaceutical ingredient, Sacubitrilat.
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Diagram 2: Experimental Workflow for Sacubitrilat Synthesis

Conclusion
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The synthesis of Sacubitrilat is a multi-step process that relies on the efficient and

stereoselective synthesis of its prodrug, Sacubitril. The key challenges lie in the construction of

the two chiral centers with high diastereoselectivity. The industrial processes have been

optimized to use robust and scalable reactions. This guide provides a detailed overview of a

common synthetic route, including quantitative data and experimental protocols, to aid

researchers and professionals in the field of drug development. Further research into more

convergent and atom-economical routes continues to be an area of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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